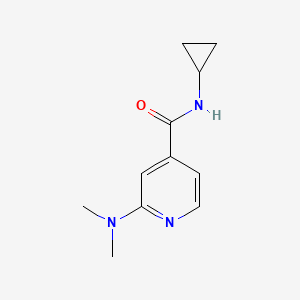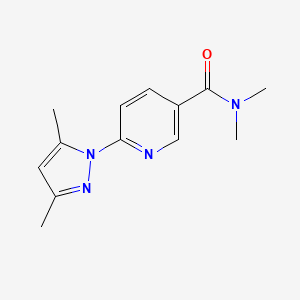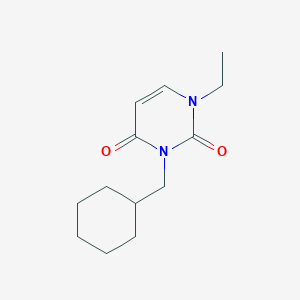
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, also known as DMIBA, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wirkmechanismus
The mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the protection of neurons against oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may help to prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide as a research tool is its high purity and yield, which allows for accurate and reproducible experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, including its use as a therapeutic agent in cancer treatment and neuroprotection, as well as its potential for use in other applications such as anti-inflammatory and anti-angiogenic therapies. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Additionally, future research may focus on developing more cost-effective methods for synthesizing this compound, which could increase its accessibility for research purposes.
Synthesemethoden
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-1H-indole-5-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride. This process yields this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been studied for its potential as a therapeutic agent in a variety of applications, including cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, this compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c1-9-7-10-8-11(5-6-14(10)19-9)20-16(21)15-12(17)3-2-4-13(15)18/h2-8,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGDXREXLGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)





![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)